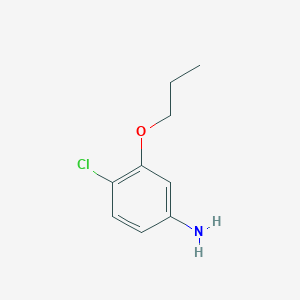

4-Chloro-3-propoxyaniline

Description

4-Chloro-3-propoxyaniline is a chloro-substituted aniline derivative featuring a propoxy (-OCH₂CH₂CH₃) group at the 3-position and a chlorine atom at the 4-position of the benzene ring. This compound is primarily utilized in research settings, particularly in organic synthesis and materials science. Structural analogs of this compound are often explored for their electronic and steric effects in pharmaceuticals, agrochemicals, and dye intermediates.

Properties

IUPAC Name |

4-chloro-3-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJPSGHYWQMHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-propoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of 4-chloro-3-propoxyaniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-propoxyaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine and propoxy groups influence the reactivity and orientation of the substituents on the benzene ring.

Oxidation and Reduction: The amino group in 4-chloro-3-propoxyaniline can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Electrophilic Aromatic Substitution: Products depend on the substituents introduced.

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Scientific Research Applications

Chemistry

4-Chloro-3-propoxyaniline serves as an intermediate in synthesizing various organic compounds, including dyes and pigments. Its ability to undergo electrophilic aromatic substitution makes it valuable for creating complex molecules.

Biology

In biological research, this compound is utilized to study enzyme interactions and as a building block for bioactive molecules. Its amino group allows for hydrogen bonding with biological targets, influencing its pharmacological properties.

Industry

The compound finds applications in the production of agrochemicals, where it may serve as a precursor for herbicides or insecticides. Its structural characteristics enhance its efficacy in these roles.

4-Chloro-3-propoxyaniline exhibits notable biological activities, including antibacterial, antifungal, and antitumor properties.

Antibacterial Properties

Research indicates that this compound demonstrates significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus. A comparative study highlighted its effectiveness:

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| 4-Chloro-3-propoxyaniline | TBD | Staphylococcus aureus |

| N-(2-propoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 12 µM | Methicillin-resistant S. aureus |

Case Studies

Several studies have documented the efficacy of 4-Chloro-3-propoxyaniline in various applications:

- Antimicrobial Efficacy : A study evaluated derivatives of this compound against bacterial strains, finding that ortho-substitution enhances antimicrobial activity due to increased lipophilicity.

- Agrochemical Development : Research focused on synthesizing new herbicides from this compound demonstrated its potential in pest control applications.

Mechanism of Action

The mechanism of action of 4-chloro-3-propoxyaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine and propoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

4-Chloro-3-methoxyaniline

4-Hexyloxyaniline

- Substituent : Hexyloxy (-OCH₂(CH₂)₄CH₃) at 4-position.

- Key Properties : The longer alkyl chain increases hydrophobicity, making it suitable for lipid-based formulations or polymer research .

Nitro-Substituted Chloroanilines

4-Chloro-3-nitroaniline

- Substituent: Nitro (-NO₂) at 3-position.

- Molecular Weight : 172.57 g/mol .

- Melting Point : 99–101°C .

- Applications : A key intermediate in dye and pigment manufacturing due to the electron-withdrawing nitro group, which enhances reactivity in electrophilic substitution .

Cycloalkyl- and Aryl-Substituted Chloroanilines

4-Chloro-N-(cyclopropylmethyl)aniline

4-(3-Chlorophenyl)aniline

- Substituent : Biphenyl system with a chlorine atom on the adjacent ring.

- Molecular Weight : 218.67 g/mol (calculated).

Complex Heterocyclic Derivatives

Biological Activity

4-Chloro-3-propoxyaniline is an aromatic amine with potential biological activities that have garnered interest in various fields, including medicinal chemistry and agrochemicals. This compound has been studied for its antibacterial, antifungal, and antitumor properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

4-Chloro-3-propoxyaniline can be represented by the following chemical structure:

It features a chloro group at the para position and a propoxy group at the meta position relative to the amino group. This structural arrangement is critical for its biological activity.

Antibacterial Properties

Research has shown that 4-Chloro-3-propoxyaniline exhibits significant antibacterial activity against various strains of bacteria. A study conducted on a series of N-alkoxyphenyl derivatives indicated that compounds similar to 4-Chloro-3-propoxyaniline had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin. For instance, some derivatives showed MIC values as low as 12 µM against methicillin-resistant Staphylococcus aureus strains .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| 4-Chloro-3-propoxyaniline | TBD | Staphylococcus aureus |

| N-(2-propoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 12 | Methicillin-resistant S. aureus |

Antifungal Activity

In addition to its antibacterial properties, 4-Chloro-3-propoxyaniline has shown antifungal activity. It was evaluated against various fungal strains, demonstrating effectiveness comparable to established antifungal agents. The specific mechanisms of action are still under investigation but may involve disruption of fungal cell wall synthesis.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays indicated that 4-Chloro-3-propoxyaniline can inhibit the proliferation of cancer cell lines, including colon and lung cancers. The compound's mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival .

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| A549 | 1.59 | Lung |

| HT-29 | 2.46 | Colon |

Study on Melanin Synthesis Inhibition

A notable study explored the effects of a related compound, revealing that it acts as a reversible inhibitor of melanin synthesis pathways in amphibian embryos. The study indicated that treatment with this compound resulted in significant pigment loss without affecting the overall development of the embryos, suggesting a targeted mechanism that could be relevant for understanding similar compounds like 4-Chloro-3-propoxyaniline .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the chemical structure influence biological activity. For example, variations in substituents on the aromatic ring significantly impact both antibacterial and antitumor activities. Compounds with electron-withdrawing groups were found to enhance activity against certain bacterial strains .

Q & A

Basic: What are the recommended synthetic routes for 4-Chloro-3-propoxyaniline, and how can purity be optimized?

Answer:

A common synthetic approach involves nucleophilic aromatic substitution. Start with 3-propoxyaniline and introduce the chlorine substituent using N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–5°C to minimize side reactions. Post-reaction, purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted precursors and byproducts. Purity can be further optimized by recrystallization in ethanol/water (1:3 ratio), yielding >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane:EtOAc 7:3) .

Basic: Which spectroscopic techniques are most effective for characterizing 4-Chloro-3-propoxyaniline?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and propoxy chain signals (δ 1.0–1.5 ppm for -CH3, δ 3.4–3.8 ppm for -OCH2).

- FTIR : Confirm C-Cl stretch (≈750 cm⁻¹) and NH2 bending (≈1620 cm⁻¹).

- GC-MS : Verify molecular ion peak (M⁺ at m/z 199.6) and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ≈ 1.73 Å) for structural validation .

Basic: How should researchers assess the stability of 4-Chloro-3-propoxyaniline under varying storage conditions?

Answer:

Conduct accelerated stability studies:

- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Light sensitivity : Expose to UV (254 nm) and track color changes or precipitate formation.

- Recommendations : Store in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation. Degradation products (e.g., quinone imines) can be identified via LC-MS .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for 4-Chloro-3-propoxyaniline?

Answer:

Discrepancies often arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple endothermic peaks.

- Impurities : Compare HPLC retention times with synthetic intermediates (e.g., 3-propoxyaniline).

- Method validation : Cross-reference with high-purity standards synthesized under controlled conditions (e.g., inert atmosphere, stoichiometric reagent ratios). Publish full experimental parameters (solvent, heating rate) to enable replication .

Advanced: What computational methods predict the reactivity of 4-Chloro-3-propoxyaniline in nucleophilic substitution reactions?

Answer:

- DFT calculations : Model transition states (e.g., B3LYP/6-311+G(d,p)) to assess activation energy for substitution at the para-chloro position.

- Electrostatic potential maps : Visualize electron-deficient regions (Cl substituent enhances electrophilicity).

- Hammett constants : Compare σ⁻ values of propoxy (–OPr) vs. methoxy (–OMe) groups to predict directing effects .

Advanced: How does the propoxy substituent influence the electronic properties of the aniline ring compared to other alkoxy groups?

Answer:

- Steric effects : The longer propoxy chain increases steric hindrance, reducing reactivity in crowded reactions (e.g., Suzuki coupling).

- Electronic effects : Alkoxy groups (–OR) donate electrons via resonance, but propoxy’s inductive effect slightly diminishes this compared to methoxy.

- Experimental validation : Compare UV-Vis λmax shifts in 4-Chloro-3-propoxyaniline vs. 4-Chloro-3-methoxyaniline to quantify electronic contributions .

Advanced: What strategies mitigate byproduct formation during the synthesis of 4-Chloro-3-propoxyaniline?

Answer:

- Temperature control : Maintain ≤5°C during chlorination to suppress di-chlorination.

- Catalyst optimization : Use Lewis acids (e.g., FeCl3, 0.5 mol%) to enhance regioselectivity.

- Workup protocols : Quench excess chlorinating agents with Na2S2O3 and extract with DCM to isolate the mono-chlorinated product .

Basic: What are the critical parameters for scaling up the synthesis of 4-Chloro-3-propoxyaniline?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.